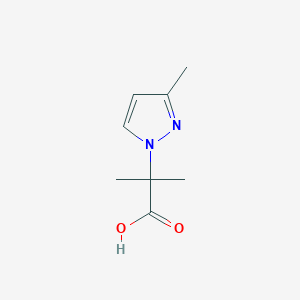

2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-methyl-2-(3-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-4-5-10(9-6)8(2,3)7(11)12/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHCBXLFZXPSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of pyrazole derivatives with different functional groups.

Scientific Research Applications

2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: 3-Methyl vs. 4-Methyl Pyrazole: The position of the methyl group on the pyrazole ring influences steric and electronic properties. Nitro vs. Methyl Groups: The 4-nitro substituent in introduces strong electron-withdrawing effects, increasing acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the target compound’s methyl group (pKa ~4–5) . Chiral Centers: Amino acid derivatives like (2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid () exhibit stereochemical complexity, enabling interactions with enzymes or receptors .

Physicochemical Properties

- Solubility : The nitro-substituted analog () is less lipophilic (logP ~0.5) than the target compound (estimated logP ~1.2), impacting bioavailability .

- Melting Points : Methyl-substituted pyrazoles (e.g., ) typically melt between 114–116°C, while nitro derivatives () have higher melting points due to stronger intermolecular forces .

Biological Activity

2-Methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS Number: 1006473-52-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and a carboxylic acid functional group, contributing to its diverse pharmacological properties.

- Chemical Formula: C₈H₁₂N₂O₂

- Molecular Weight: 168.2 g/mol

- IUPAC Name: 2-methyl-2-(3-methylpyrazol-1-yl)propanoic acid

- Appearance: Powder

- Storage Conditions: Room temperature

Antimicrobial Activity

Research indicates that compounds with pyrazole structures often exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

In a study examining monomeric alkaloids, it was found that derivatives similar to this compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting the potential for development as an antimicrobial agent .

Anti-inflammatory Properties

The compound's structure allows it to interact with various biological pathways, potentially modulating inflammatory responses. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Neuroprotective Effects

Preliminary studies suggest that pyrazole derivatives may exhibit neuroprotective effects, possibly through the modulation of oxidative stress pathways. This activity is critical in conditions like neurodegenerative diseases where oxidative damage is prevalent.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated significant activity against common pathogens, with MIC values comparable to established antibiotics . -

Inflammation Modulation:

Another research effort focused on the anti-inflammatory properties of pyrazole compounds. The findings highlighted that these compounds could effectively reduce inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases . -

Neuroprotection Studies:

Investigations into the neuroprotective effects of pyrazole derivatives revealed that they might protect neuronal cells from oxidative stress-induced apoptosis, thereby offering a therapeutic avenue for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid?

- Methodological Answer : Synthesis typically involves regioselective condensation or aza-Michael addition reactions. For example, pyrazole derivatives can be synthesized via nucleophilic substitution of methyl propanoate intermediates with 3-methyl-1H-pyrazole, followed by deprotection and acidification. Evidence from analogous compounds shows that protecting groups like benzyloxycarbonyl (Z) are used to stabilize intermediates during multi-step synthesis . Purity optimization (e.g., 97% purity) may involve recrystallization or column chromatography, as noted in catalog entries for structurally similar compounds .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : A combination of FT-IR, NMR, and mass spectrometry is recommended. FT-IR can identify functional groups (e.g., C=O stretch at ~1700 cm), while NMR resolves substituent positions on the pyrazole ring (e.g., aromatic protons at δ 8.39 ppm for nitro-substituted analogs) . High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity assessment, HPLC with UV detection (e.g., ≥98% purity protocols) is standard .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Analogous pyrazole-propanoic acids show limited aqueous solubility but improved stability in lyophilized form .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole substitution be addressed in synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts favorable sites for substitution. Experimentally, directing groups (e.g., nitro or methyl substituents) can guide reactivity. For example, 3-methylpyrazole derivatives show preferential substitution at the less hindered N-1 position, as observed in regioselective aza-Michael reactions .

Q. What computational tools are suitable for predicting the biological activity or binding affinity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and pharmacophore modeling can assess interactions with target proteins (e.g., enzymes or receptors). PubChem-derived descriptors (e.g., logP, topological polar surface area) help predict bioavailability. For analogs, in silico studies have identified pyrazole-propanoic acids as potential kinase inhibitors .

Q. How can in vitro assays be designed to evaluate the compound’s biological activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) with relevant targets (e.g., cyclooxygenase or metalloproteases). Cell viability assays (MTT or ATP-luciferase) assess cytotoxicity. Dose-response curves (0.1–100 µM) and IC calculations are standard. Reference compound activity data from PubChem or ChEMBL ensures assay validity .

Q. What methodologies are recommended for studying the environmental fate of this compound?

- Methodological Answer : Follow the INCHEMBIOL project framework ():

- Physicochemical properties : Measure logK, hydrolysis rates, and photodegradation using OECD guidelines.

- Ecotoxicology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna or algae).

- Biotic transformations : Use -labeled compound in soil microcosms to track degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.